molecular formula C22H21N3O2 B11309705 5-({2-[(4-methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({2-[(4-methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11309705
M. Wt: 359.4 g/mol
InChI Key: WDIACWYUARVFNM-UHFFFAOYSA-N
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Description

5-({2-[(4-Methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazolone derivative characterized by a 1,3-dihydro-2H-benzimidazol-2-one core substituted with a 4-methylbenzyloxybenzylamino group. This compound is structurally distinguished by its (4-methylbenzyl)oxy substituent at the 2-position of the benzylamine moiety, which confers unique electronic and steric properties. Synonymous identifiers include ZINC211168, CCG-349803, and STK510720 .

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

5-[[2-[(4-methylphenyl)methoxy]phenyl]methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C22H21N3O2/c1-15-6-8-16(9-7-15)14-27-21-5-3-2-4-17(21)13-23-18-10-11-19-20(12-18)25-22(26)24-19/h2-12,23H,13-14H2,1H3,(H2,24,25,26)

InChI Key

WDIACWYUARVFNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2CNC3=CC4=C(C=C3)NC(=O)N4

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-({2-[(4-methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the desired pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-({2-[(4-methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one are best contextualized against analogous benzimidazolone derivatives. Key comparisons include:

Substituent Effects on Thermal Stability

  • 5-[2'-(Nitroxyethyl)nitramino]-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one (deflagration at 199–201°C): The presence of a nitroxyethyl group significantly reduces thermal stability compared to the methylnitramino analog (deflagration at 278°C) and the trinitro derivative TriNBO (decomposition at 339°C). This highlights the destabilizing effect of electron-withdrawing groups like nitroxyethyl .
  • Target Compound: While thermal data for this compound are unavailable, its 4-methylbenzyloxy substituent—a moderately electron-donating group—is expected to enhance stability relative to nitro-containing analogs.

Structural Analogues with Chloro and Methoxy Substituents

Compound Name Substituent(s) Key Properties/Applications
5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one 2-Chlorobenzyloxy at 4-position Higher molecular weight (379.84 g/mol) and potential bioactivity due to chloro group’s lipophilicity.
5-{[2-(Benzyloxy)-5-chlorobenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one 5-Chloro, 2-benzyloxy Chlorine atom at the 5-position may enhance receptor binding affinity in pharmacological contexts.
5-{[(3-Methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one 3-Methoxybenzylamino Methoxy group improves solubility but may reduce metabolic stability.

Pharmacological Derivatives

  • CGP 12177A ([S-4-(3-((1-t-butyl)amino)-2-hydroxypropoxy)-1,3-dihydro-2H-benzimidazol-2-one]): A β-adrenergic receptor ligand with a t-butylamino-hydroxypropoxy side chain. Its activity contrasts with the target compound, which lacks a hydroxypropoxy motif but includes a benzyloxybenzylamino group .
  • CL-316243 (disodium [(R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)-1,3-benzodioxole-2,2-dicarboxylate]): Features a benzodioxole core and chlorophenyl group, emphasizing the role of chloro substituents in receptor selectivity .

Biological Activity

5-({2-[(4-methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its inhibitory effects on specific enzymes and cellular processes.

Enzyme Inhibition

Research indicates that derivatives of benzimidazole compounds often exhibit significant inhibitory activity against enzymes such as tyrosinase , which is crucial in melanin production. For instance, studies have shown that modifications in the chemical structure can lead to varying degrees of tyrosinase inhibition, with some derivatives demonstrating IC50 values as low as 0.27 µM .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Inhibition of Tyrosinase Activity : The compound has been shown to inhibit tyrosinase through competitive mechanisms, potentially altering the enzyme's active site interactions.
  • Anticancer Properties : Certain benzimidazole derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, compounds similar to the one have been reported to induce apoptosis in U-937 and SK-MEL-1 cell lines with IC50 values ranging from 5.7 to 12.2 µM .

Case Study 1: Tyrosinase Inhibition

A study evaluated various benzimidazole derivatives for their tyrosinase inhibitory activity. The results indicated that modifications in the phenolic groups significantly affected the potency of the compounds. The strongest inhibitors contained hydroxyl groups at specific positions on the benzene ring, enhancing their interaction with the enzyme .

CompoundIC50 (µM)Observations
Compound A0.27Strong inhibition
Compound B10.0Moderate inhibition
Compound C>300Weak inhibition

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized a series of benzimidazole derivatives and tested them against various cancer cell lines. The findings revealed that certain compounds induced apoptosis without affecting tubulin polymerization or CDK activity, suggesting alternative targets for therapeutic intervention .

CompoundCell LineIC50 (µM)Mechanism
Compound DU-9375.7Apoptosis induction
Compound ESK-MEL-112.2Apoptosis induction

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